molecular formula C19H15N3O2S B2668995 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide CAS No. 872629-98-6

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2668995
CAS RN: 872629-98-6
M. Wt: 349.41
InChI Key: GOSBQWXSVCSNBL-UHFFFAOYSA-N
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Description

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide” is also known as Sirtuin modulator 2. It exhibits antidiabetic, anti-inflammatory, and antitumor activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been explored in various studies . A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The reaction of 2-aminothiazoles with α-halocarbonyl compounds is a common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The outcome of the reaction of 2-aminothiazoles with α-halocarbonyl compounds depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor Effects and Kinase Inhibition

A series of anticancer compounds, including derivatives of thiazolo[3,2‐a]pyrimidine with a benzimidazole moiety, demonstrated significant antitumor activity against various human cancer cell lines, such as colorectal cancer (HCT116), liver cancer (HepG2), and ovarian cancer (A2780). These compounds, including structures related to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide, showed potent inhibition of Aurora A kinase and KSP, offering a promising approach for cancer treatment. The compounds 6e and 6k, in particular, stood out for their effectiveness against the tested cell lines and their dual inhibitory action on KSP and Aurora A kinase, highlighting the potential of thiazolopyrimidine derivatives in cancer therapy (Amira S. Abd El‐All et al., 2015).

Cardiotonic Activity

The synthesis of 6-substituted imidazo[2,1-b]thiazoles with a lactam ring connected to the 5-position via a methine group revealed interesting cardiotonic activity. Compounds with a pseudothiohydantoin or barbituric acid lactam ring, especially when the substituent at position 6 was phenyl, methyl, or chlorine, showed significant pharmacological effects. This study underscores the potential of imidazo[2,1-b]thiazole derivatives in the development of cardiotonic agents, opening avenues for further research in cardiovascular medicine (A. Andreani et al., 1996).

Antimicrobial Activity

A novel series of compounds bearing the imidazo[2,1-b]thiazole scaffold were synthesized and evaluated for their antimicrobial efficacy. Among them, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide showed notable inhibitory activity against the MDA-MB-231 human cancer cell line, demonstrating potential as an inhibitor with selective action. This research highlights the versatility of imidazo[2,1-b]thiazole derivatives in developing new antimicrobial agents with specific target activities, offering insights into their possible therapeutic applications (H. Ding et al., 2012).

Mechanism of Action

While the exact mechanism of action for “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide” is not explicitly mentioned in the search results, it’s worth noting that imidazo[2,1-b]thiazole derivatives have shown a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(13-24-16-7-2-1-3-8-16)20-15-6-4-5-14(11-15)17-12-22-9-10-25-19(22)21-17/h1-12H,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSBQWXSVCSNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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